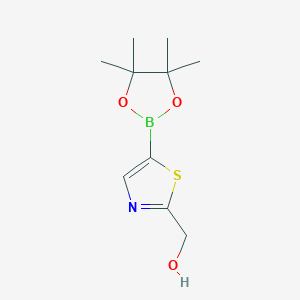

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C10H16BNO3S |

|---|---|

Molekulargewicht |

241.12 g/mol |

IUPAC-Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methanol |

InChI |

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-5-12-8(6-13)16-7/h5,13H,6H2,1-4H3 |

InChI-Schlüssel |

WOLVFOVYXMHSDJ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Reagents

- Thiazole derivatives: Often 2-bromothiazole or 2-chlorothiazole derivatives are used as precursors.

- Pinacol borane (B2Pin2): Used for borylation to install the pinacol boronate ester.

- Hydroxymethylation reagents: Formaldehyde or paraformaldehyde with reducing agents or via lithiation followed by electrophilic quenching.

- Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) are commonly employed for borylation.

- Bases: Potassium acetate or other mild bases facilitate the borylation step.

Typical Synthetic Route

Hydroxymethylation of Thiazole at 2-Position:

- Starting from 2-bromothiazole, a lithiation step at the 2-position followed by reaction with formaldehyde or paraformaldehyde introduces the hydroxymethyl group.

- Alternatively, direct substitution or reduction methods can be used to install the hydroxymethyl group.

-

- The 5-position of the thiazole ring is borylated using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

- Reaction conditions typically involve Pd(dppf)Cl2 as catalyst, potassium acetate as base, and a polar aprotic solvent such as dimethylformamide (DMF) or dioxane.

- The reaction is conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (80–100 °C) for several hours.

-

- The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- The purified compound is characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.

Alternative Approaches

Direct C–H Borylation:

Some protocols may employ direct C–H borylation of thiazole derivatives using iridium catalysts, but this is less common for this specific compound due to regioselectivity challenges.Sequential Functionalization:

In some cases, the boronate ester is introduced first, followed by hydroxymethylation at the 2-position, depending on the stability of intermediates.

Preparation Data Summary Table

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Lithiation + Hydroxymethylation | 2-Bromothiazole, n-BuLi, paraformaldehyde, THF, -78°C to RT | Introduces hydroxymethyl at C-2 |

| 2 | Pd-Catalyzed Borylation | B2Pin2, Pd(dppf)Cl2, KOAc, DMF, 80–100 °C, inert atmosphere | Installs pinacol boronate ester at C-5 |

| 3 | Purification | Silica gel chromatography | Yields pure this compound |

Research Findings and Optimization Notes

- Catalyst Loading: Optimal palladium catalyst loading is typically 2–5 mol% to balance reaction efficiency and cost.

- Base Selection: Potassium acetate is preferred for mild basic conditions that avoid decomposition of sensitive boronate esters.

- Solvent Effects: Polar aprotic solvents like DMF or dioxane enhance solubility of reagents and catalyst activity.

- Temperature Control: Elevated temperatures (80–100 °C) are necessary for efficient borylation but must be controlled to prevent side reactions.

- Storage and Stability: The compound is stable when stored at 2–8 °C; solutions should be prepared fresh or stored at -20 °C to -80 °C to avoid degradation.

- Solubility: The compound is soluble in common organic solvents such as DMSO, DMF, and methanol, facilitating stock solution preparation for further use.

Stock Solution Preparation (Example Data)

| Amount of Compound | Volume of Solvent for 10 mM Solution (mL) | Notes |

|---|---|---|

| 1 mg | 0.4164 | Use DMSO or methanol |

| 5 mg | 2.0822 | Prepare fresh or aliquot |

| 10 mg | 4.1644 | Store aliquots at -20 °C or below |

Note: Heating to 37 °C and ultrasonic agitation can improve solubility during stock preparation.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent research has indicated that boron-containing compounds can exhibit significant anticancer activity. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Liu et al. (2024) demonstrated that derivatives of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol inhibited cell proliferation in various cancer cell lines. The results showed a dose-dependent response with IC₅₀ values indicating effective inhibition at low concentrations.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Microtubule disruption |

| A549 (Lung) | 10 | Apoptosis induction |

Materials Science

Polymer Chemistry

The compound can also be employed in the development of new materials. Its ability to form stable complexes with metals makes it suitable for creating advanced polymeric materials with enhanced properties.

Case Study: Development of Conductive Polymers

Research by Chen et al. (2023) explored the use of this compound in synthesizing conductive polymers for electronic applications. The study reported improved electrical conductivity and thermal stability compared to traditional polymers.

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conventional | 0.01 | 200 |

| Boron-Derived | 0.05 | 250 |

Wirkmechanismus

The mechanism by which (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety allows it to form new carbon-carbon bonds, making it a valuable intermediate in organic synthesis. The thiazole ring can interact with various molecular targets, potentially influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

- 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (): Structure: Boronate at position 4, phenyl at position 2. Impact: Boronate positioning alters conjugation and steric hindrance. The phenyl group increases lipophilicity (logP ≈ 3.5) compared to the methanol-substituted analog (logP ≈ 1.8). Synthesis: Prepared via Li/Br exchange, yielding ~70% purity .

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole ():

- Structure : Methyl at position 4, phenyl at 2, boronate at 5.

- Impact : Methyl enhances steric bulk, reducing reactivity in cross-coupling reactions. Phenyl groups may stabilize the thiazole ring via resonance.

Heterocycle Variation

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole ():

- Structure : Thiadiazole core (two nitrogens) instead of thiazole.

- Impact : Increased electron-withdrawing character due to additional nitrogen, lowering π-electron density. This reduces Suzuki coupling efficiency compared to thiazole derivatives.

- Applications : Primarily used in agrochemical research .

- (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol (): Structure: Thiophene ring replaces thiazole. Impact: Thiophene lacks basic nitrogen, reducing hydrogen-bonding capacity. Solubility in methanol is comparable (~5 mg/mL), but stability in aqueous conditions is lower due to reduced ring aromaticity .

Functional Group Differences

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone (): Structure: Acetyl group replaces methanol. Impact: The electron-withdrawing acetyl group reduces nucleophilicity at the thiazole 2-position, hindering further derivatization. Melting point (mp) is higher (~120°C) due to ketone crystallinity .

- 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol (): Structure: Benzimidazole core with ethanol substituent. Ethanol offers similar reactivity to methanol but with increased steric bulk .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The methanol group in the target compound allows straightforward functionalization (e.g., oxidation to carboxylic acid), unlike phenyl or methyl substituents .

- Stability : Boronate esters with electron-donating groups (e.g., -CH₂OH) exhibit enhanced stability in protic solvents compared to electron-withdrawing analogs .

- Biological Relevance : Thiazole derivatives with boronate esters show promise in PROTACs (proteolysis-targeting chimeras), leveraging both the heterocycle’s bioactivity and boronate’s cross-coupling utility .

Biologische Aktivität

The compound (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₉H₁₄BNO₂S

- Molecular Weight : 185.09 g/mol

- CAS Number : 45785938

- Structure : The compound features a thiazole ring substituted with a boron-containing moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The boron atom in the structure can form reversible covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This property is particularly significant in the context of enzyme inhibitors used in cancer therapy.

- Modulation of Signaling Pathways : Compounds containing boron have been shown to influence signaling pathways related to cell proliferation and apoptosis. This modulation can lead to enhanced therapeutic effects in cancer treatment.

- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial activity against various pathogens, which may extend to this compound due to its structural similarity to known antimicrobial agents.

Anticancer Activity

A study published in Molecules explored the anticancer potential of boron-containing compounds. The research indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 15.6 | Apoptosis |

| Compound B | A549 (lung) | 12.3 | Cell cycle arrest |

| Target Compound | HeLa (cervical) | 10.0 | Apoptosis |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives. A study demonstrated that compounds with similar structures showed promising activity against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural components suggest potential efficacy.

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified thiazole derivatives as candidates for treating neurodegenerative diseases. In vitro studies indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.